molecular formula C16H13ClN2O3S2 B2662216 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896270-52-3

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2662216
CAS No.: 896270-52-3
M. Wt: 380.86
InChI Key: MTDWMPUZYJODPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a methylsulfonyl-substituted benzamide. This structure incorporates several pharmacophores recognized for their broad biological potential, making this compound a valuable scaffold for medicinal chemistry research and drug discovery programs. Compounds based on the benzo[d]thiazole nucleus are of significant interest in oncology research. Structurally similar analogs have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in breast cancer and other malignancies . The planar, electron-rich benzothiazole ring can engage in π-π stacking and hydrogen bonding with biological targets, while the methylsulfonyl group can influence solubility and provide a key anchor point for target binding . The specific structural features of this compound—including the 6-chloro and 4-methyl substitutions on the benzothiazole ring and the ortho-position of the methylsulfonyl group on the benzamide—allow for fine-tuning of steric and electronic properties, which can be explored to optimize binding affinity and selectivity against a range of biological targets. Beyond oncology, the thiazole moiety is a privileged structure in medicinal chemistry, found in molecules with documented antibacterial, antifungal, and anti-inflammatory activities . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-7-10(17)8-12-14(9)18-16(23-12)19-15(20)11-5-3-4-6-13(11)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDWMPUZYJODPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H20ClN3O3S\text{C}_{17}\text{H}_{20}\text{ClN}_{3}\text{O}_{3}\text{S}

This indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which are crucial for its biological activity. The compound features a benzothiazole moiety known for various biological properties and a sulfonamide group that enhances its pharmacological profile.

Dihydrofolate Reductase Inhibition
this compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for folate synthesis. Molecular docking studies reveal that this compound exhibits a strong binding affinity to DHFR, with a Gibbs free energy change (ΔG\Delta G) of -9.0 kcal/mol, indicating significant potential for therapeutic applications against cancers and microbial infections .

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have been shown to possess moderate antibacterial and antifungal activities . The compound's sulfonamide group may contribute to its efficacy by interacting with bacterial enzymes.

Antitumor Activity

The compound's thiazole core is associated with antitumor properties. Studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells. For example, certain analogues demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests that this compound could be effective in cancer treatment through mechanisms involving cell cycle arrest and apoptosis induction.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific structural components in enhancing biological activity. Key findings include:

Structural Feature Activity
Benzothiazole moietyEssential for antimicrobial and anticancer activity
Sulfonamide groupIncreases interaction with biological targets
Chlorine substitutionEnhances binding affinity to DHFR
Methyl groups on aromatic ringsModulate electronic properties, affecting activity

Case Studies

  • Inhibition of DHFR : A study demonstrated that the compound effectively inhibited DHFR in vitro, leading to reduced proliferation of cancer cell lines. The interaction was characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues in the enzyme's active site .
  • Antimicrobial Evaluation : In vitro tests revealed that derivatives of the compound exhibited promising antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential for development as an antibiotic agent .
  • Antitumor Efficacy : In a comparative study, this compound was evaluated alongside known anticancer drugs, showing superior efficacy in inducing apoptosis in specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can be compared to related benzothiazole and benzamide derivatives reported in the literature. Key differences lie in substituent patterns, synthetic routes, and physicochemical properties, as outlined below:

Structural Analogues with Modified Sulfonamide Groups

Compound Name Substituents on Benzamide Substituents on Benzothiazole Melting Point (°C) Synthesis Yield Key Reference
This compound (Target) 2-(Methylsulfonyl) 6-Cl, 4-CH₃ Not Reported Not Reported
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methylbenzothiazol-2-yl)benzamide 4-[Bis(2-methoxyethyl)sulfamoyl] 6-Cl, 4-CH₃ Not Reported Not Reported
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) 3-(Methylsulfonyl) 4-Pyridin-2-yl Not Reported 33%
  • Key Findings :
    • The target compound's methylsulfonyl group at position 2 of the benzamide contrasts with bulkier sulfonamide substituents (e.g., bis(2-methoxyethyl)sulfamoyl in ), which may reduce membrane permeability due to increased hydrophilicity .
    • Compound 7a () replaces the benzothiazole with a pyridinyl-thiazole system, demonstrating that heteroaromatic ring substitutions significantly alter electronic properties and synthetic complexity .

Analogues with Varied Benzothiazole Substituents

Compound Name Substituents on Benzothiazole Melting Point (°C) Biological Activity (If Reported) Key Reference
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r) 4-Cl (on benzamide), unsubstituted benzothiazole 148–151 Not Reported
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) 4-CH₃ (on benzamide), unsubstituted benzothiazole 162–165 Not Reported
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide 6-OCH₃, 4-OCH₃ (on benzamide) Not Reported Intermediate for drug development
  • Melting points for benzothiazole derivatives range widely (148–165°C), influenced by substituent polarity and crystal packing efficiency .

Analogues with Alternative Linkages

Compound Name Core Structure Key Functional Groups Synthesis Method Key Reference
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide Acetamide linker Imidazole, alkoxybenzothiazole Nucleophilic substitution
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide Thioether linker Triazole-thioether Alkylation of thiols
  • Key Findings :
    • Replacing the benzamide linker with acetamide () introduces conformational flexibility but may reduce thermal stability due to weaker hydrogen-bonding networks .
    • Thioether-linked compounds (e.g., triazole-thioether in ) exhibit distinct pharmacokinetic profiles compared to sulfonamide-containing analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.